molecular formula C15H13FN2O2S B11355038 5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11355038
M. Wt: 304.3 g/mol
InChI Key: HUDGERILFCPRPM-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through a fluorination reaction using a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction of a suitable thioamide with a haloketone.

    Coupling of the Benzofuran and Thiazole Rings: The benzofuran and thiazole rings can be coupled through a nucleophilic substitution reaction, using a suitable coupling reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide, electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-3-methyl-1-benzofuran-2-carboxamide: Lacks the thiazole ring, which may result in different biological activities.

    3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.

    5-fluoro-1-benzofuran-2-carboxamide: Lacks both the methyl and thiazole groups, leading to different chemical and biological properties.

Uniqueness

The presence of both the fluorine atom and the thiazole ring in 5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide makes it unique compared to similar compounds. These structural features can contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H13FN2O2S

Molecular Weight

304.3 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H13FN2O2S/c1-8-12-5-10(16)3-4-13(12)20-14(8)15(19)17-6-11-7-21-9(2)18-11/h3-5,7H,6H2,1-2H3,(H,17,19)

InChI Key

HUDGERILFCPRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3=CSC(=N3)C

Origin of Product

United States

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